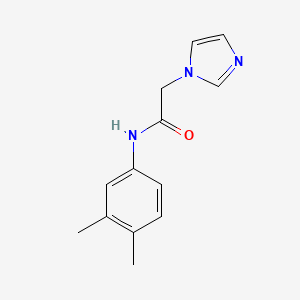

![molecular formula C21H23N3O4 B5567306 N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

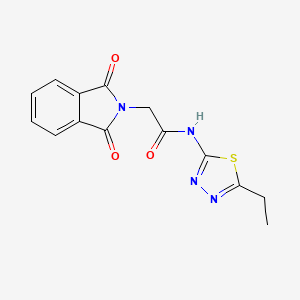

Synthesis Analysis The synthesis of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, while not directly documented, can be inferred from similar compounds within the N-aryl-1,3,4-oxadiazolyl benzamide class. These compounds are typically synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. The synthetic pathway involves the formation of 1,3,4-oxadiazol rings, a common structural feature in these molecules, which often exhibit significant biological activities, such as anticancer properties (Ravinaik et al., 2021).

Molecular Structure Analysis The molecular structure of compounds similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide often features intricate intermolecular interactions, such as hydrogen bonds, that contribute to their stability and biological activity. For example, structures within this chemical class are stabilized by N–H···O hydrogen bonds and exhibit π···π interactions between aromatic rings. These structural attributes could be extrapolated to understand the molecular structure and stability of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (Sharma et al., 2016).

Chemical Reactions and Properties The chemical reactivity and properties of N-aryl-1,3,4-oxadiazolyl benzamides, including potential compounds like N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, may involve interactions with biological targets through binding and inhibitory actions, which can be attributed to their specific functional groups and molecular configuration. The presence of the 1,3,4-oxadiazol ring and various substituents influences their reactivity towards biological molecules and enzymes (Gangapuram et al., 2009).

Physical Properties Analysis While specific data on N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not available, related compounds show characteristics such as crystallinity, melting points, and solubility influenced by their molecular framework and functional groups. These properties are crucial for understanding the compound's stability, formulation potential, and bioavailability (Kranjc et al., 2011).

Chemical Properties Analysis The chemical properties of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be deduced by examining similar molecular structures, which typically showcase varying degrees of acidity, basicity, reactivity with other chemical agents, and stability under different conditions. These aspects are influenced by the electronic structure, the presence of electron-donating or withdrawing groups, and the overall molecular conformation (Gein et al., 2017).

科学的研究の応用

Anticancer Activity

Research has shown that compounds structurally related to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have potential anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides that exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antibacterial and Antioxidant Activities

Compounds with structures similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have also been investigated for their antibacterial and antioxidant properties. In a study by Karanth et al. (2019), derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).

Electrophysiological Activity

Another study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to the compound . They found these compounds to be potent selective class III agents, demonstrating efficacy comparable to sematilide, a clinical trial drug (Morgan et al., 1990).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of related compounds. For example, a study by Whitfield and Papadopoulos (1981) reported on the synthesis of compounds including 1,2,4-triazoles and 1,2,4-oxadiazoles, demonstrating the versatility and chemical reactivity of these benzamide derivatives (Whitfield & Papadopoulos, 1981).

Potential Antipsychotic Agents

A study by Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamides including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. They found these compounds to be effective in vitro and in vivo, with potential as antipsychotic agents (Högberg et al., 1990).

NO Production Inhibitory Compounds

Kim et al. (2009) isolated benzamide derivatives from Limonia acidissima that effectively inhibited nitric oxide production in microglia cells, indicating potential therapeutic applications in inflammation-related disorders (Kim et al., 2009).

将来の方向性

特性

IUPAC Name |

N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-24(21(25)19-16(26-3)7-6-8-17(19)27-4)13-18-22-20(23-28-18)15-11-9-14(2)10-12-15/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQWCBJCSFHCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)